O-Desmethyl gefitinib-d6 is a stable isotope-labeled derivative of O-desmethyl gefitinib, an active metabolite of gefitinib, which is a drug used primarily in the treatment of non-small cell lung cancer. This compound is significant in pharmacokinetic studies as it allows for precise quantification of drug levels in biological fluids, enhancing the understanding of gefitinib's metabolism and efficacy.
O-desmethyl gefitinib-d6 is synthesized from gefitinib through metabolic processes involving cytochrome P450 enzymes, particularly CYP2D6. It is classified as an active pharmaceutical ingredient (API) and is categorized under the class of epidermal growth factor receptor inhibitors. The compound is utilized in various scientific research applications, particularly in pharmacology and toxicology.
The synthesis of O-desmethyl gefitinib-d6 involves several key steps that utilize advanced organic chemistry techniques:
This synthetic pathway allows for the production of O-desmethyl gefitinib-d6 in a form that can be accurately tracked in biological systems using mass spectrometry techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
The molecular formula for O-desmethyl gefitinib-d6 is with a molecular weight of approximately 447.9 g/mol. The structural representation includes:
The compound's structure can be represented as follows:
O-desmethyl gefitinib-d6 undergoes various chemical reactions that are critical for its metabolic pathways:
These reactions are essential for understanding the metabolism of gefitinib and its active metabolites in clinical settings .
O-desmethyl gefitinib acts by inhibiting the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival. The mechanism involves:
This mechanism contributes significantly to its effectiveness in treating cancers characterized by aberrant EGFR signaling.
O-desmethyl gefitinib-d6 exhibits several notable physical and chemical properties:
These properties are crucial for handling, storage, and application in laboratory settings .
O-desmethyl gefitinib-d6 is primarily used in scientific research for:
O-Desmethyl Gefitinib-d6 (chemical name: 4-[(3-Chloro-4-fluorophenyl)amino]-6-[3-(4-morpholinyl)propoxy]-7-quinazolinol-d6) is a deuterium-labeled isotopologue of the active gefitinib metabolite O-Desmethyl Gefitinib. Its molecular formula is C₂₁H₁₆D₆ClFN₄O₃, with a molecular weight of 438.91 g/mol [1] [6]. The structure retains the core quinazoline scaffold of gefitinib but replaces six hydrogen atoms with deuterium at the 3-morpholinopropoxy side chain, specifically on the propyl linker (–O–CH₂–CD₂–CD₂–N<) [6]. This labeling pattern is confirmed via high-resolution mass spectrometry (accurate mass: 438.174) and nuclear magnetic resonance (NMR) spectroscopy, which shows characteristic deuterium signatures without altering the electronic properties of the parent molecule [6] .
Property | Value |
---|---|
Molecular Formula | C₂₁H₁₆D₆ClFN₄O₃ |
Molecular Weight | 438.91 g/mol |
CAS Number | Not specified (parent: 847949-49-9) |
IUPAC Name | 4-(3-Chloro-4-fluoroanilino)-6-(1,1,2,2,3,3-hexadeuterio-3-morpholin-4-ylpropoxy)quinazolin-7-ol |
SMILES | [2H]C([2H])(Oc1cc2c(Nc3ccc(F)c(Cl)c3)ncnc2cc1O)C([2H])([2H])C([2H])([2H])N4CCOCC4 |
Deuterium integration into O-Desmethyl Gefitinib follows two primary routes:
O-Desmethyl Gefitinib-d6 shares core physicochemical properties with its non-deuterated analog but exhibits distinct stability due to deuterium’s kinetic isotope effect:
The deuterated and non-deuterated metabolites exhibit near-identical chemical structures but differ in key functional attributes:
Table 2: Comparative Analysis of Deuterated vs. Non-Deuterated Metabolite
Property | O-Desmethyl Gefitinib-d6 | O-Desmethyl Gefitinib |
---|---|---|
Molecular Weight | 438.91 g/mol | 432.88 g/mol |
Deuterium Sites | 6 (propoxy chain) | None |
EGFR IC₅₀ | 36 nM | 36 nM |
Metabolic Stability | Enhanced (reduced clearance) | Moderate (CYP2D6 substrate) |
Primary Use | Mass spectrometry internal standard | Pharmacological metabolite |
Biological Activity: Both inhibit EGFR with identical IC₅₀ values (36 nM) in subcellular assays, confirming deuterium labeling does not alter target binding [1] [10].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0